molecular formula C30H32N10O2 B607686 2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one CAS No. 1433820-83-7

2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one

Cat. No. B607686
M. Wt: 564.654
InChI Key: XCTHZVUJRUQEGV-UHFFFAOYSA-N
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Description

GNE-431 is a potent, selective and noncovalent Btk inhibitor with IC50 of 3.2 nM. GNE-431 showed excellent potency against the C481R, T474I, and T474M mutants. GNE-431 may provide a treatment option to patients, especially those who have acquired resistance to ibrutinib by mutation of Cys481 or Thr474.

Scientific Research Applications

Transformations in Heterocyclic Chemistry

  • Research by Kolar, Tiŝler, and Pizzioli (1996) explores transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines and related compounds. This study contributes to the understanding of chemical transformations relevant to the compound of interest (Kolar, Tiŝler, & Pizzioli, 1996).

Structure-Activity Relationships

  • Kaminski et al. (1987) investigated the structure-activity-toxicity relationships of imidazo[1,2-a]pyridines, which are closely related to the chemical structure . This research provides insights into the biological activity and potential applications of such compounds (Kaminski et al., 1987).

Synthesis Methods

  • Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, a precursor relevant to the synthesis of imidazo[1,2-a]pyridine derivatives, which may be applicable to the compound (Lifshits, Ostapchuk, & Brel, 2015).

Synthesis and Rearrangements

  • Khalafy, Setamdideh, and Dilmaghani (2002) explored the synthesis of related imidazo[1,2-a]pyridines and their rearrangements, contributing to the understanding of chemical reactions and potential applications of such compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).

Potential Biological Activities

  • El-Feky Has (2015) designed and synthesized novel 2-aminopyridoimidazotriazines and related compounds, including imidazo[1,2-a]pyridines, and evaluated their antibacterial and antifungal activity. This research highlights the potential biological applications of compounds related to the one of interest (El-Feky Has, 2015).

properties

CAS RN

1433820-83-7

Product Name

2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one

Molecular Formula

C30H32N10O2

Molecular Weight

564.654

IUPAC Name

3,4,6,7,8,9-Hexahydro-2-[3-(hydroxymethyl)-4-[8-[(4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]-2-pyridinyl]pyrazino[1,2-a]indol-1(2H)-one

InChI

InChI=1S/C30H32N10O2/c1-36-10-13-39-20(17-36)15-27(35-39)33-24-16-23(34-40-9-8-32-29(24)40)21-6-7-31-28(22(21)18-41)38-12-11-37-25-5-3-2-4-19(25)14-26(37)30(38)42/h6-9,14-16,41H,2-5,10-13,17-18H2,1H3,(H,33,35)

InChI Key

XCTHZVUJRUQEGV-UHFFFAOYSA-N

SMILES

O=C1N(C2=NC=CC(C3=NN4C=CN=C4C(NC(C=C5C6)=NN5CCN6C)=C3)=C2CO)CCN7C1=CC8=C7CCCC8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNE-431;  GNE 431;  GNE431; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure described in Example 123, and starting with 124g (900 mg, 2.60 mmol) and 3-(acetoxymethyl)-2-(1-oxo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-ylboronic acid 114e (1.01 g, 2.6 mmol), 124 was obtained as a white solid (147 mg, 10%). MS-ESI: [M+H]+ 565.3. 1H NMR (500 MHz, DMSO-d6) δ 10.02 (s, 1H), 8.56 (d, J=5.0 Hz, 1H), 8.17 (s, 1H), 7.75 (s, 1H), 7.66 (s, 1H), 7.46 (d, J=5.0 Hz, 1H), 6.58 (s, 1H), 6.03 (s, 1H), 4.73 (t, J=5.0 Hz, 1H), 4.62-4.58 (m, 1H), 4.40-4.37 (m, 1H), 4.27-4.19 (m, 2H), 4.10-4.08 (m, 1H), 4.00-3.93 (m, 3H), 3.54 (s, 2H), 2.82 (t, J=5.0 Hz, 2H), 2.64-2.56 (m, 2H), 2.47-2.46 (m, 2H), 2.37 (s, 3H), 1.79-1.68 (m, 4H).
Name
124g
Quantity
900 mg
Type
reactant
Reaction Step One
Name
3-(acetoxymethyl)-2-(1-oxo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-ylboronic acid
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one
Reactant of Route 2
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one
Reactant of Route 3
Reactant of Route 3
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one
Reactant of Route 4
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one
Reactant of Route 5
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one
Reactant of Route 6
Reactant of Route 6
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one

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